molecular formula C9H12FNO2S B13193768 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine CAS No. 1354951-90-8

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine

Cat. No.: B13193768
CAS No.: 1354951-90-8
M. Wt: 217.26 g/mol
InChI Key: YJKUDHLKUJJLEE-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FNO2S and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of a fluoro group and a methanesulfonyl group attached to a phenyl ring, along with an ethanamine moiety. It is used primarily in research and development settings.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one, which is then converted to the amine form through reductive amination . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The fluoro and methanesulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-amine can be compared with similar compounds such as:

    1-(3-Fluoro-4-methylphenyl)ethan-1-amine: Lacks the methanesulfonyl group, which may result in different chemical and biological properties.

    1-(3-Chloro-4-methanesulfonylphenyl)ethan-1-amine: The chloro group may alter the compound’s reactivity and interaction with biological targets.

    1-(3-Fluoro-4-methanesulfonylphenyl)propan-1-amine: The additional carbon in the alkyl chain may affect its pharmacokinetics and dynamics.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1354951-90-8

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

1-(3-fluoro-4-methylsulfonylphenyl)ethanamine

InChI

InChI=1S/C9H12FNO2S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-6H,11H2,1-2H3

InChI Key

YJKUDHLKUJJLEE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)S(=O)(=O)C)F)N

Origin of Product

United States

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